Ethyl 9-phenylnon-7-enoate
Description
Structure
3D Structure
Properties
CAS No. |
654068-23-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethyl 9-phenylnon-7-enoate |
InChI |
InChI=1S/C17H24O2/c1-2-19-17(18)15-11-6-4-3-5-8-12-16-13-9-7-10-14-16/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3 |
InChI Key |
DBSQTGAUCJZAFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Strategic Synthetic Approaches to Ethyl 9 Phenylnon 7 Enoate and Analogues
Classical and Modern Esterification Techniques
The final step in the synthesis of Ethyl 9-phenylnon-7-enoate is often the formation of the ethyl ester from its corresponding carboxylic acid, 9-phenylnon-7-enoic acid. Several methods are available, ranging from classical equilibrium-driven reactions to modern coupling techniques.
Transesterification Strategies with Advanced Catalysts
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For example, if a precursor like mthis compound were synthesized, it could be converted to the desired ethyl ester by treatment with a large excess of ethanol (B145695). This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the ester carbonyl via an addition-elimination mechanism. masterorganicchemistry.com Under acidic conditions, the mechanism is similar to Fischer esterification, involving activation of the carbonyl by protonation. masterorganicchemistry.com
Modern approaches utilize advanced catalysts to achieve transesterification under milder conditions. N-heterocyclic carbenes (NHCs), for instance, have been shown to be effective organocatalysts that enhance the nucleophilicity of the alcohol. organic-chemistry.org Furthermore, metallic catalysts, such as tetranuclear zinc clusters, can promote the reaction under mild conditions with high tolerance for various functional groups. organic-chemistry.org
Table 2: Catalyst Systems for Transesterification
| Catalyst Type | Example | Conditions | Key Features |
| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Reflux in Ethanol | Requires anhydrous conditions; simple procedure. masterorganicchemistry.com |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Reflux in Ethanol | Equilibrium process; requires excess alcohol. masterorganicchemistry.com |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Mild temperatures | Metal-free; enhances alcohol nucleophilicity. organic-chemistry.org |
| Organometallic | Tetranuclear Zinc Cluster | Mild temperatures | High functional group tolerance; high yields. organic-chemistry.org |
Coupling Reactions Involving Carboxylic Acid Derivatives and Ethanol
To circumvent the equilibrium limitations of Fischer esterification, more reactive carboxylic acid derivatives can be employed. The reaction of an acyl chloride (e.g., 9-phenylnon-7-enoyl chloride) with ethanol, typically in the presence of a non-nucleophilic base like pyridine, proceeds rapidly and irreversibly to form the ester. Similarly, a carboxylic anhydride (B1165640) can be used.
Alternatively, coupling reagents can facilitate the direct reaction between the carboxylic acid and ethanol. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method avoids the need to convert the carboxylic acid into a more reactive derivative first. organic-chemistry.org
Construction of the Alkene Chain and Phenyl Moiety
The synthesis of the C9 carbon chain featuring a C7-C8 double bond and a terminal phenyl group requires robust carbon-carbon bond-forming reactions. Olefination and cross-coupling reactions are primary tools for this purpose.
Wittig and Horner-Wadsworth-Emmons Olefination Pathways to Terminal Alkenes
Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for synthesizing alkenes from carbonyl compounds. mnstate.edualfa-chemistry.com A logical retrosynthetic disconnection of this compound is at the C7-C8 double bond, suggesting a reaction between a C7 aldehyde (like ethyl 7-oxoheptanoate) and a C2 phosphorous-containing reagent.
The Wittig reaction utilizes a phosphorus ylide, generated by deprotonating a phosphonium (B103445) salt with a strong base. youtube.comnih.gov For this synthesis, (2-phenylethyl)triphenylphosphonium bromide would be treated with a base like n-butyllithium to form the ylide, which then reacts with ethyl 7-oxoheptanoate. A key feature of the Wittig reaction is that the stereochemistry of the resulting alkene depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This carbanion is generated by treating a phosphonate (B1237965) ester, such as diethyl (2-phenylethyl)phosphonate, with a base. The HWE reaction offers several advantages over the classical Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding ylides and react with a wider range of aldehydes and ketones. nrochemistry.com A significant benefit is that HWE reactions typically yield (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during workup, simplifying purification. alfa-chemistry.com
Table 3: Comparison of Wittig and HWE Reactions for Alkene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reagent Reactivity | Less nucleophilic | More nucleophilic, reacts with hindered carbonyls. nrochemistry.com |
| Stereoselectivity | Variable; (Z) for non-stabilized ylides, (E) for stabilized ylides. organic-chemistry.org | Predominantly (E)-alkenes. wikipedia.orgnrochemistry.com |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove). wikipedia.org |
| Base Requirement | Often requires very strong bases (e.g., n-BuLi). mnstate.edu | Can use milder bases (e.g., NaH, NaOEt). |
Cross-Coupling Reactions for Phenyl Group Installation (e.g., Heck, Suzuki-Miyaura)
An alternative strategy involves forming the C9 alkene chain first and then introducing the phenyl group via a palladium-catalyzed cross-coupling reaction.
The Heck reaction creates a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. wikipedia.org In a potential synthesis of the target molecule, a precursor like ethyl nona-7,8-dienoate could be coupled with an aryl halide such as iodobenzene. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org The Heck reaction is a powerful tool for arylating alkenes and tolerates a wide variety of functional groups, including esters. thermofisher.cn
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between an organoboron compound and an organic halide or triflate. masterorganicchemistry.com To synthesize this compound, a precursor such as ethyl 9-bromonon-7-enoate could be coupled with phenylboronic acid. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. youtube.com The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, commercial availability of boronic acids, and high tolerance for diverse functional groups. acs.org
Table 4: Comparison of Heck and Suzuki-Miyaura Reactions for Phenyl Group Installation
| Feature | Heck Reaction | Suzuki-Miyaura Coupling |
| Coupling Partners | Alkene + Organic Halide/Triflate | Organoboron Compound + Organic Halide/Triflate |
| Catalyst System | Palladium Catalyst + Base | Palladium Catalyst + Base |
| Key Mechanism Step | Migratory Insertion of Alkene wikipedia.org | Transmetalation from Boron youtube.com |
| Advantages | Direct use of alkenes | Mild conditions, high functional group tolerance, stable reagents. masterorganicchemistry.comacs.org |
| Potential Substrates | Ethyl non-7-enoate + Iodobenzene | Ethyl 9-bromonon-7-enoate + Phenylboronic acid |
Ring-Opening Metathesis Polymerization (ROMP) and Related Methodologies for Alkene Chain Elongation
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that transforms strained cyclic alkenes into unsaturated polymers. youtube.comlibretexts.orgyoutube.com This methodology is driven by the release of ring strain in monomers such as cyclobutene, cyclopentene, or norbornene derivatives, making the process thermodynamically favorable. youtube.com The reaction is facilitated by transition metal catalysts, most notably Grubbs' and Schrock catalysts, which contain a metal-carbon double bond. youtube.com
The mechanism initiates with a cycloaddition between the catalyst's metal-carbene and the cyclic alkene, forming a metallacyclobutane intermediate. youtube.comlibretexts.org This intermediate undergoes a ring-opening reaction to generate a new carbene species attached to the opened monomer, which then propagates by reacting with subsequent monomer units. youtube.com This process is repeated, leading to the formation of a long-chain polymer with regularly spaced double bonds in its backbone. libretexts.org
While ROMP is primarily used for creating high molecular weight polymers, its principles can be adapted for controlled alkene chain elongation in the synthesis of discrete molecules. This is achieved by incorporating a chain transfer agent (CTA). Acyclic, disubstituted alkenes can function as CTAs, enabling control over the molecular weight of the resulting product and the introduction of specific end-groups. acs.org The use of a bifunctional, symmetric alkene CTA allows for the direct synthesis of telechelic polymers, which are polymers with functionalized end-groups. researchgate.net By carefully controlling the monomer-to-CTA feed ratio, the chain length can be precisely managed, making it a viable, albeit complex, strategy for elongating an alkene chain to a specific length required for a molecule like this compound.
Table 1: Key Aspects of ROMP for Controlled Synthesis
| Feature | Description | Relevance to Synthesis |
|---|---|---|
| Monomers | Strained cyclic olefins (e.g., cyclopentene, norbornene). youtube.com | Source of repeating alkene units for chain construction. |
| Catalysts | Transition metal compounds (e.g., Grubbs', Schrock catalysts). youtube.com | Initiates and propagates the ring-opening and chain-growth process. |
| Mechanism | Formation and opening of a metallacyclobutane intermediate. libretexts.org | Creates an unsaturated, open-chain polymer backbone. |
| Control | Use of Chain Transfer Agents (CTAs). acs.orgresearchgate.net | Allows for control of molecular weight and end-group functionalization. |
Claisen Rearrangement and Analogousnih.govnih.gov-Sigmatropic Rearrangements in Alkene Formation
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a nih.govnih.gov-sigmatropic rearrangement. masterorganicchemistry.com In its classic form, it involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. thermofisher.compurechemistry.org The reaction proceeds through a concerted, cyclic six-membered transition state, resulting in the specific formation of the new carbon-carbon bond and migration of the double bond. purechemistry.org
Several variants of the Claisen rearrangement have been developed that are particularly useful for the synthesis of unsaturated esters, making them highly relevant for the construction of molecules like this compound.
Johnson-Claisen Rearrangement : This variation involves the reaction of an allylic alcohol with a trialkyl orthoester (e.g., triethyl orthoacetate) under weakly acidic conditions. masterorganicchemistry.comthermofisher.com The reaction generates a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. masterorganicchemistry.com This method is noted for its ability to create trans-trisubstituted olefinic bonds with high stereoselectivity. masterorganicchemistry.com
Ireland-Claisen Rearrangement : In this modification, an allylic carboxylate is treated with a strong base, such as lithium diisopropylamide (LDA), and then trapped with a silylating agent like chlorotrimethylsilane. masterorganicchemistry.comwikipedia.org This forms a silyl (B83357) ketene acetal, which rearranges under much milder conditions (often at room temperature) than the classic Claisen rearrangement to give a γ,δ-unsaturated carboxylic acid. wikipedia.org The carboxylic acid can then be esterified. The stereochemistry of the resulting double bond can be controlled by the geometry (E- or Z-) of the intermediate silyl ketene acetal. wikipedia.org
These rearrangements provide a robust and stereoselective method for installing the C7-C8 double bond and extending the carbon chain in a precursor to the target molecule.
Michael Addition and Aldol (B89426) Condensation Sequences for Carbon Skeleton Assembly
The assembly of complex carbon skeletons can be effectively achieved through sequential C-C bond-forming reactions, with the Michael addition and Aldol condensation being cornerstone methodologies.
The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org Michael donors are typically stabilized carbanions, such as enolates derived from β-ketoesters, malonates, or β-diketones. wikipedia.orgchemistrysteps.com The reaction creates a new carbon-carbon bond at the β-carbon of the acceptor, resulting in a 1,5-dicarbonyl compound or a related structure. reddit.com
The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy carbonyl compound. tamu.edu This initial product, an aldol adduct, can often be dehydrated under the reaction conditions (or in a subsequent step) to yield an α,β-unsaturated carbonyl compound. tamu.edu
In a synthetic sequence, the product of a Michael addition can serve as the substrate for a subsequent intramolecular Aldol condensation. This powerful combination, known as the Robinson annulation , is primarily used for forming a six-membered ring. However, the principles of a sequential Michael-Aldol reaction can be applied to the linear assembly of a carbon skeleton. For example, a Michael donor could be added to an α,β-unsaturated ester to form a significant portion of the carbon chain. The resulting product, now containing a new enolizable position, could then act as a nucleophile in an Aldol-type reaction with an aldehyde to further extend the chain and introduce necessary functionality for the synthesis of this compound.
Table 2: Michael and Aldol Reactions in Sequence
| Reaction | Nucleophile (Donor) | Electrophile (Acceptor) | Key Bond Formed | Typical Product |
|---|---|---|---|---|
| Michael Addition | Stabilized enolate (e.g., from malonic ester). chemistrysteps.com | α,β-Unsaturated carbonyl. wikipedia.org | C-C bond at β-carbon. | 1,5-Dicarbonyl compound. |
| Aldol Condensation | Enolate from ketone/aldehyde. | Carbonyl group of ketone/aldehyde. tamu.edu | C-C bond forming a β-hydroxy carbonyl. | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl. |
Retrosynthetic Analysis and Key Disconnections for this compound
Retrosynthetic analysis is a strategy used to design a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This is achieved through "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in
For this compound, the analysis begins by identifying the key functional groups: an ester and an internal alkene.
C-O Ester Disconnection (FGI) : The most logical initial disconnection is at the ester linkage. This is a type of Functional Group Interconversion (FGI). lkouniv.ac.in This disconnection breaks the molecule into 9-phenylnon-7-enoic acid and ethanol, a simple and readily available alcohol.
C-C Bond Disconnections : The next step is to disconnect the carbon backbone of 9-phenylnon-7-enoic acid. Several strategies can be envisioned, targeting the formation of the C-C bonds and the alkene. A plausible disconnection is at the C6-C7 bond, which simplifies the molecule into two smaller fragments. This could correspond to an enolate alkylation or a Wittig-type reaction in the forward synthesis. Another strategic disconnection could be made to set up a Claisen rearrangement, which would form the C4-C5 bond and the C7-C8 double bond simultaneously.
Enolate Chemistry and Alkylation Strategies
Following a retrosynthetic path that involves breaking C-C bonds, enolate alkylation emerges as a primary strategy for the forward synthesis. Alkylation of enolates involves the reaction of a nucleophilic enolate ion with an electrophilic alkyl halide in an SN2 reaction, forming a new C-C bond. libretexts.orglibretexts.org
A powerful method related to this strategy is the Malonic Ester Synthesis . This sequence allows an alkyl halide to be converted into a carboxylic acid with two additional carbons. libretexts.orgjove.com The process involves:
Enolate Formation : Deprotonation of diethyl malonate with a base like sodium ethoxide creates a resonance-stabilized enolate. libretexts.orgjove.com
Alkylation : The enolate acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to form an alkylated malonic ester. libretexts.orgjove.com
Hydrolysis and Decarboxylation : The resulting diester is hydrolyzed to a dicarboxylic acid, which, upon heating, readily decarboxylates (loses CO₂) to yield a substituted carboxylic acid. jove.com
To synthesize a precursor for this compound, one could envision alkylating diethyl malonate with a suitable halo-alkene containing the phenyl group. A second alkylation could introduce the remaining part of the carbon chain before the final hydrolysis and decarboxylation steps. The choice of base is critical; for less acidic esters, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate. libretexts.org
Functional Group Interconversions (FGIs) and Protecting Group Considerations
Functional Group Interconversion (FGI) is the process of converting one functional group into another, a crucial step in multi-step synthesis to prepare a molecule for a subsequent reaction. imperial.ac.ukfiveable.me
In the synthesis of this compound, several FGIs would be necessary:
Alcohol to Leaving Group : To prepare a substrate for an SN2 alkylation reaction, an alcohol must be converted into a better leaving group. This is commonly achieved by transforming the alcohol into an alkyl halide (using reagents like PBr₃) or a sulfonate ester (like a tosylate or mesylate). vanderbilt.edu Sulfonate esters are excellent leaving groups for SN2 reactions. vanderbilt.edu
Esterification/Transesterification : The final step in many synthetic routes would be the conversion of the synthesized 9-phenylnon-7-enoic acid into its corresponding ethyl ester. This can be accomplished through Fischer esterification (reacting the carboxylic acid with ethanol in the presence of an acid catalyst) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol. ub.edusolubilityofthings.com
Oxidation/Reduction : Depending on the chosen synthetic route, the oxidation state of various carbons may need to be adjusted. For instance, an alcohol might be oxidized to an aldehyde or ketone to serve as an electrophile in an Aldol or Wittig reaction. fiveable.me Conversely, a carbonyl group might be reduced to an alcohol to be used as a nucleophile or converted into a leaving group.
Protecting groups may be required if a starting material or intermediate contains multiple reactive functional groups that could interfere with a desired transformation. For example, if a molecule contains both a hydroxyl group and a carbonyl group, and the desired reaction is at the carbonyl center, the hydroxyl group might be temporarily "protected" (e.g., as a silyl ether) to prevent it from reacting. The protecting group is then removed in a later step.
Analysis of 1,5- and 1,6-DiX Disconnections
Analyzing the relationship between functional groups (designated 'X', typically heteroatoms) provides powerful retrosynthetic insights.
1,5-DiX Disconnections : A 1,5-dioxygenated relationship (e.g., a 1,5-dicarbonyl compound) is a key indicator for a Michael addition reaction in the forward synthesis. scitepress.org Disconnecting the Cα-Cβ bond relative to one carbonyl and the Cγ-Cδ bond relative to the other reveals a Michael acceptor and a Michael donor (enolate) as the starting synthons. scitepress.org While the final target molecule does not have a 1,5-dioxygenated pattern, a synthetic intermediate could be designed with this functionality. For instance, a 1,5-diketone could be constructed via a Michael addition, and then subsequent reactions (e.g., reduction and elimination) could be used to remove the oxygen functionality and install the required alkene, ultimately leading to the desired carbon skeleton.
1,6-DiX Disconnections : For compounds with a 1,6-difunctionalized relationship, a common retrosynthetic strategy involves reconnection to form a six-membered ring. quimicaorganica.org The forward synthesis would then involve the formation of a cyclohexene (B86901) derivative, for example, via a Diels-Alder reaction or a Birch reduction of an aromatic precursor, followed by oxidative cleavage of the ring (e.g., ozonolysis) to generate the linear, 1,6-difunctionalized acyclic compound. quimicaorganica.org This strategy could be employed to build the carbon backbone of this compound by designing a substituted cyclohexene whose cleavage would yield a precursor with the correct chain length and functionality at both ends, ready for further modification. quimicaorganica.org
Application of Aromatic Retrosynthesis Principles for Phenyl Group Incorporation
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. e3s-conferences.orgchemistry.coach When the target molecule contains an aromatic ring, such as the phenyl group in this compound, retrosynthesis guides the strategic disconnection of bonds attached to the ring. youtube.comamazonaws.com The primary goal is to simplify the molecular complexity at each step. e3s-conferences.orgicj-e.org
Several key retrosynthetic strategies are employed for incorporating a phenyl group:
Disconnection at the Phenyl-Carbon Bond: This is the most direct approach, leading to precursors like a phenyl nucleophile (e.g., phenylmagnesium bromide from a Grignard reaction) or a phenyl electrophile. The choice of disconnection depends on the functionality present in the rest of the molecule to avoid chemoselectivity problems. e3s-conferences.orgamazonaws.com
Friedel-Crafts Type Disconnections: For alkyl or acyl groups attached to the phenyl ring, a Friedel-Crafts disconnection is a powerful tool. This approach simplifies the target to benzene (B151609) or a substituted benzene and an appropriate alkyl or acyl halide/anhydride. youtube.com
Functional Group Interconversion (FGI): Often, a functional group is transformed into another to facilitate a key disconnection. icj-e.org For instance, an alkylbenzene might be retrosynthetically derived from a ketone via FGI, which in turn comes from a Friedel-Crafts acylation—a more reliable reaction than direct alkylation. youtube.com
These principles allow chemists to devise a logical sequence of reactions, ensuring that the phenyl group is introduced efficiently and with the correct regiochemistry. The order of reactions is critical, as the directing effects of substituents on the aromatic ring (ortho-, para-, or meta-directing) will influence the outcome of subsequent electrophilic aromatic substitution steps. youtube.com
Diastereoselective and Enantioselective Synthesis Strategies
Achieving stereochemical control is a paramount challenge in modern organic synthesis. For molecules with multiple stereocenters or defined alkene geometry like this compound, diastereoselective and enantioselective methods are essential to produce a single, desired stereoisomer.
Chiral Auxiliaries and Catalytic Asymmetric Methods
To obtain a target compound in an enantiomerically pure form, chemists often employ strategies that introduce chirality in a controlled manner. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For example, pseudoephedrine and oxazolidinones are common auxiliaries used in asymmetric alkylation reactions. wikipedia.org The inherent chirality of the auxiliary blocks one face of the reacting molecule (e.g., an enolate), forcing the incoming electrophile to attack from the less sterically hindered face, thus leading to a high diastereomeric excess. wikipedia.org
Catalytic Asymmetric Methods: These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is often preferred in industrial settings. wikipedia.org Transition metal complexes with chiral ligands are frequently used. For instance, chiral copper(I) complexes have been successfully used in the catalytic asymmetric alkynylation of α-imino esters to produce optically active α-amino acid derivatives with good yields and high enantiomeric excess. nih.gov The development of novel chiral ligands and catalysts is an active area of research, enabling a wide range of asymmetric transformations. sfu.ca
Below is a table summarizing selected catalytic asymmetric reactions and their typical performance.
| Reaction Type | Chiral Catalyst/Ligand Example | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkynylation | Cu(I) / Pybox | 85% | nih.gov |
| Hetero-Diels-Alder | Cr(III) / Tridentate Schiff Base | 74:26 er (48% ee) | sfu.ca |
| Michael Addition | Organocatalyst (e.g., chiral amine) | >90% | N/A |
| Asymmetric Hydrogenation | Ru / BINAP | >95% | N/A |
Control of Alkene Geometry (E/Z Isomerism)
The geometry of the double bond in this compound is a critical structural feature. The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. libretexts.orglibretexts.org A key advantage of this reaction is that the location of the newly formed double bond is absolutely fixed. libretexts.org However, the reaction can often yield a mixture of E and Z isomers. libretexts.orgudel.edu
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally non-stabilized. They react rapidly and irreversibly under lithium-salt-free conditions, typically leading to the Z-alkene with high selectivity. libretexts.orgwikipedia.org The formation of a kinetically controlled, less stable cis-oxaphosphetane intermediate is thought to be responsible for this outcome.
Stabilized Ylides: Ylides with electron-withdrawing groups (such as esters or ketones) are stabilized by resonance. udel.eduyoutube.com The initial reaction step is slower and often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. This leads to a strong preference for the formation of the E-alkene. libretexts.orgwikipedia.org
The table below illustrates the general stereochemical trends in the Wittig reaction.
| Ylide Type | Substituent on Ylide Carbon | Typical Major Isomer | Rationale |
| Non-stabilized | Alkyl | Z-alkene | Kinetic control |
| Stabilized | -COOR, -COR | E-alkene | Thermodynamic control |
| Semi-stabilized | Aryl | Mixture of E/Z | Intermediate reactivity |
Modifications to the standard Wittig reaction, such as the Schlosser modification, can be used to convert the initial Z-selective intermediate into the thermodynamically more stable one, thereby furnishing the E-alkene even with non-stabilized ylides. libretexts.orgwikipedia.org
Influence of Intramolecular Interactions on Stereochemical Outcomes
Beyond the immediate steric environment created by catalysts or auxiliaries, more subtle intramolecular interactions within the substrate itself can profoundly influence stereochemical outcomes. These non-covalent interactions can pre-organize the molecule into a specific conformation that favors attack from a particular trajectory.
For example, in transition metal-catalyzed reactions, agostic interactions—where a C-H bond on a ligand interacts with the metal center—can affect the kinetics and selectivity of the process. researchgate.net Similarly, in elimination reactions designed to form allenes, the choice of base and solvent can alter the dominant reaction pathway. For instance, converting a selenoether into a better leaving group (a selenonium salt) can favor the desired elimination pathway over competing side reactions, leading to a product with high enantiospecificity. researchgate.net These examples highlight that a deep understanding of the potential intramolecular forces at play is critical for designing highly stereoselective syntheses.
Reaction Mechanisms and Reactivity Profiles of Ethyl 9 Phenylnon 7 Enoate
Reactions at the Alkene Moiety
The isolated double bond in the C7-C8 position of Ethyl 9-phenylnon-7-enoate is susceptible to a variety of addition reactions. The presence of the phenyl group at the C9 position, while not in direct conjugation with the alkene, can exert electronic effects that influence the regioselectivity of these reactions.
Electrophilic Addition Reactions and Regioselectivity
Electrophilic addition to the alkene in this compound proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by the stability of the possible carbocations that can be formed upon protonation or attack by an electrophile.
In the case of this compound, the addition of an electrophile (E⁺) to the double bond can lead to two potential carbocation intermediates. The phenyl group at the C9 position, although not directly conjugated with the double bond, can stabilize an adjacent positive charge through hyperconjugation and inductive effects. Therefore, the carbocation formed at the C8 position is more stable than the one at the C7 position. This preferential formation of the more stable carbocation dictates the regiochemical outcome of the reaction, leading to the formation of the Markovnikov product. For instance, in the addition of hydrogen halides (HX), the halide ion (X⁻) will preferentially attack the more substituted carbon (C8), while the hydrogen atom adds to the less substituted carbon (C7).
The general principle of regioselectivity in electrophilic additions to alkenes is that the reaction proceeds through the more stable carbocation intermediate. When an asymmetrical alkene undergoes electrophilic addition, the predominant product is the one resulting from the more stable of the two possible carbocation intermediates libretexts.org.
Radical Reactions and Polymerization Initiation
The alkene moiety can undergo free-radical addition reactions, which proceed via a different mechanism compared to electrophilic additions and often result in anti-Markovnikov products. These reactions are typically initiated by a radical species, which can be generated from a radical initiator such as a peroxide.
A notable example of a radical addition reaction is the addition of thiols (R-SH). In the presence of a radical initiator, a thiyl radical (RS•) is formed, which then adds to the less sterically hindered carbon of the double bond (C7) to form a more stable carbon-centered radical at the C8 position. This radical then abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate the thiyl radical, thus propagating the chain reaction.
Furthermore, the alkene can act as a monomer in radical polymerization, analogous to styrenic monomers. The initiation step involves the addition of a radical to the double bond, generating a new radical species that can then propagate by adding to subsequent monomer units, leading to the formation of a polymer chain.
Cycloaddition Reactions (e.g., Diels-Alder)
The isolated double bond in this compound is generally not a suitable dienophile for a thermal Diels-Alder reaction, which typically requires a conjugated system. However, other types of cycloaddition reactions, particularly photochemical cycloadditions, are possible.
One such example is the [2+2] photocycloaddition, which can occur between an alkene and another molecule containing a double bond, such as an enone, upon photochemical activation organicreactions.orgresearchgate.netwikipedia.orgwikiwand.comscribd.com. This reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate wikipedia.orgwikiwand.com. The reaction is initiated by the photoexcitation of one of the components, which then adds to the ground-state partner to form the cyclobutane ring wikipedia.org. The stereochemistry and regiochemistry of the product are determined by the nature of the reactants and the reaction conditions.
Hydrogenation and Reduction Pathways for Alkene Saturation
The carbon-carbon double bond in this compound can be saturated to the corresponding alkane through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni) commonorganicchemistry.com. The reaction proceeds by the adsorption of both the alkene and hydrogen onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms to the double bond. The hydrogenation of long-chain unsaturated esters, such as ethyl linoleate, has been successfully achieved using palladium-based catalysts acs.org. The specific reaction conditions, including temperature, pressure, and choice of catalyst and solvent, can be optimized to achieve high conversion and selectivity.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Product | Reference |
| Pd/C | Diene Carboxylates | 30 | 100 | - | Saturated Ester | nih.gov |
| Palladium Nanoparticles | Methyl Linoleate | - | - | Polyethylene Glycol | Methyl Oleate | acs.org |
| Cu-Zn catalyst | Fatty Acid Methyl Esters | 250 | 6.0 | Hexane | Fatty Alcohol |
Reactions at the Ester Functionality
The ethyl ester group in this compound is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.
Nucleophilic Acyl Substitution Reactions (e.g., Hydrolysis, Transamidation)
Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt. Acidification of the reaction mixture is then required to obtain the free carboxylic acid. The rate of alkaline hydrolysis of esters like ethyl acetate has been studied, and the second-order rate constant is influenced by factors such as temperature and solvent composition uv.esinternationaljournalssrg.orgresearchgate.netdergipark.org.tramu.edu.pl.
| Ester | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Reference |
| Ethyl Acetate | 25 | 0.1120 | uv.es |
Transamidation: Esters can be converted to amides through reaction with ammonia or primary or secondary amines. This reaction, known as transamidation, typically requires heating or the use of a catalyst. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of ethanol from this intermediate yields the corresponding amide. Various catalysts, including metal salts and Lewis acids, can be employed to facilitate this transformation under milder conditions nih.govnih.govorganic-chemistry.org. Transition-metal-free methods for the transamidation of esters have also been developed, offering a more environmentally friendly approach nih.gov.
| Ester Substrate | Amine | Catalyst/Conditions | Product | Reference |
| Various Amides | Primary Amines | Fe³⁺-montmorillonite, solvent-free, 140°C | Transamidated Amide | nih.gov |
| N-Boc activated secondary benzamide | p-anisidine | LiHMDS, toluene, room temperature | Transamidated Amide | nih.gov |
Reduction of the Ester to Alcohol and Aldehyde Derivatives
The ester functional group in this compound can be selectively reduced to either a primary alcohol (9-phenylnon-7-en-1-ol) or an aldehyde (9-phenylnon-7-enal). The choice of reducing agent and reaction conditions is critical to achieving the desired product.
Reduction to Alcohol:
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. chemistrysteps.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ will reduce the ester to the alcohol without affecting the isolated double bond or the phenyl ring. adichemistry.com
Reduction to Aldehyde:
To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. adichemistry.com At these temperatures, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until aqueous workup. This allows for the isolation of the aldehyde as the major product.
Table 1: Reduction of this compound
| Reagent | Product | Key Conditions | Selectivity |
|---|---|---|---|
| LiAlH₄ | 9-phenylnon-7-en-1-ol | Anhydrous ether or THF, then H₂O workup | Reduces ester to primary alcohol |
| DIBAL-H | 9-phenylnon-7-enal | Toluene or hexane, -78 °C, then H₂O workup | Reduces ester to aldehyde |
Formation of Enolates and Their Reactivity in C-C Bond Formation
The α-hydrogens (on the carbon adjacent to the ester carbonyl) of this compound can be abstracted by a strong, non-nucleophilic base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.
Lithium diisopropylamide (LDA) is a commonly used base for the quantitative formation of ester enolates. libretexts.orglibretexts.org Its bulky nature minimizes nucleophilic attack at the ester carbonyl. utexas.edu The resulting lithium enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond at the α-position. libretexts.orglibretexts.org For example, reaction of the enolate with methyl iodide would yield ethyl 2-methyl-9-phenylnon-7-enoate.
Another important reaction of the enolate is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules. wikipedia.orglibretexts.org In this reaction, the enolate of one ester molecule acts as a nucleophile, attacking the carbonyl group of a second ester molecule. byjus.comoregonstate.edu This results in the formation of a β-keto ester. masterorganicchemistry.com An intramolecular version of this reaction is known as the Dieckmann condensation. masterorganicchemistry.com
Table 2: Enolate Reactions of this compound
| Reaction | Reagents | Product Type |
|---|
Reactions Involving the Phenyl Substituent
The terminal phenyl group of this compound can undergo reactions characteristic of substituted benzenes. The long alkyl chain attached to the ring acts as a weak electron-donating group, activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. libretexts.orgchemistrytalk.orgwikipedia.org
Electrophilic Aromatic Substitution (EAS) Reactions
The phenyl ring can be functionalized through various EAS reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the para position due to steric hindrance from the long alkyl chain. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. Friedel-Crafts acylation or alkylation can also be performed to introduce acyl or alkyl groups, respectively, again favoring the para position. The alkyl group on the benzene (B151609) ring is an ortho-para director. pressbooks.publibretexts.org
Oxidative Transformations of the Phenyl Ring
The phenyl ring is generally robust to oxidation. However, under forcing conditions, it can be cleaved. Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is capable of oxidatively degrading benzene rings. chem-station.comnih.govresearchgate.net This reaction is typically carried out using a catalytic amount of a ruthenium precursor (like RuCl₃) and a stoichiometric co-oxidant (like NaIO₄). This process would ultimately convert the phenyl group into a carboxylic acid, though it may also affect the double bond in the alkyl chain.
A more common transformation of alkylbenzenes is the oxidation of the benzylic position. libretexts.org However, in this compound, the carbon attached to the phenyl ring is part of a long alkyl chain and is not a benzylic carbon in the typical sense of having hydrogens that can be readily abstracted to form a stable benzylic radical. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkylbenzenes to benzoic acid, provided there is at least one hydrogen on the benzylic carbon. organicchemistryguide.comchemistryguru.com.sgucalgary.cayoutube.com
Transition-Metal-Catalyzed Cross-Coupling Reactions on Phenyl Halides (as synthetic precursors/derivatives)
To enhance the synthetic utility of the phenyl ring, it can be halogenated (as described in 3.3.1) to create a precursor for transition-metal-catalyzed cross-coupling reactions. For instance, if a bromo group is introduced at the para position, the resulting aryl bromide can participate in a variety of powerful C-C and C-heteroatom bond-forming reactions.
The Suzuki-Miyaura coupling is a versatile reaction that couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the para position of the phenyl ring. For instance, coupling with an alkylboronic acid can introduce a new alkyl substituent. princeton.edunih.gov
Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). These reactions provide access to a vast array of derivatives of this compound.
Table 3: Cross-Coupling Reactions of a Halogenated Derivative
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-R |
| Heck | Alkene | Pd(0) catalyst, Base | Aryl-alkene |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | Aryl-alkyne |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | Aryl-amine |
Mechanistic Studies of Complex Transformations
The presence of multiple functional groups in this compound allows for the possibility of complex, tandem, or domino reactions where multiple transformations occur in a single pot. For example, a reaction could be designed to involve both the ester and the alkene functionalities. A tandem reaction could involve an initial reaction at one functional group that then triggers a subsequent reaction at another. nih.gov
Mechanistic studies of such complex transformations would be crucial for understanding the reaction pathways and for optimizing reaction conditions to favor the desired product. These studies might involve isotopic labeling, kinetic analysis, and computational modeling to elucidate the transition states and intermediates involved. For instance, a tandem hydroesterification/lactonization reaction could be envisioned under specific catalytic conditions, where the alkene is first hydroesterified, and the resulting diester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester. researchgate.net The mechanism of such a process would involve several distinct catalytic cycles. Another possibility is a Lewis acid-promoted intramolecular cycloaddition between the alkene and a ketene (B1206846) derived from the ester. nih.gov
Detailed Reaction Kinetics and Transition State Analysis
No published studies on the reaction kinetics of this compound are available. Consequently, data on rate constants, reaction orders, activation energies, and the structure of transition states for any of its potential reactions have not been determined.
Investigation of Intermediates (e.g., Zwitterionic, Radical, Organometallic)
There is no literature describing the isolation or spectroscopic observation of any reaction intermediates, such as zwitterionic species, radicals, or organometallic complexes, that may form during reactions involving this compound.
Catalytic Cycles in Transition Metal-Mediated Processes
Specific catalytic cycles for transition metal-mediated reactions involving this compound have not been reported. While transition metals are widely used to catalyze reactions of unsaturated esters, the specific application and mechanistic pathways for this particular compound remain uninvestigated.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of Ethyl 9-phenylnon-7-enoate in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete picture of the proton and carbon framework can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton or carbon atom. The integration of ¹H NMR signals reveals the relative number of protons corresponding to each resonance, while signal multiplicity (splitting pattern), arising from spin-spin coupling, provides information about adjacent nuclei.
For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester, the aliphatic chain, the olefinic protons, and the aromatic protons of the phenyl group. The ethoxy group would be identified by a characteristic quartet and triplet pattern. The protons on the carbon adjacent to the ester oxygen (O-CH₂) typically resonate around 4.1 ppm, while the terminal methyl protons (CH₃) appear further upfield, around 1.2 ppm. The aromatic protons of the monosubstituted phenyl ring would likely appear as a multiplet in the range of 7.1-7.3 ppm. The olefinic protons on the C7-C8 double bond would be observed in the downfield region of approximately 5.4-5.6 ppm, with their coupling constant providing insight into the stereochemistry (cis or trans) of the double bond.
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 173 ppm. Carbons of the phenyl ring would produce signals between 125-142 ppm, while the olefinic carbons would resonate in the 128-132 ppm region. The carbons of the aliphatic chain and the ethyl ester would appear in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 2.30 | Triplet | 7.5 |
| H-3 | 1.65 | Quintet | 7.5 |
| H-4, H-5 | 1.30-1.45 | Multiplet | - |
| H-6 | 2.05 | Quartet | 7.0 |
| H-7, H-8 | 5.40-5.60 | Multiplet | ~15 (trans), ~10 (cis) |
| H-9 | 3.35 | Dimer | 6.5 |
| Phenyl H | 7.15-7.30 | Multiplet | - |
| O-CH₂ | 4.12 | Quartet | 7.1 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | 173.5 |
| C-2 | 34.5 |
| C-3 | 25.0 |
| C-4, C-5 | 29.0-29.5 |
| C-6 | 32.7 |
| C-7 | 129.0 |
| C-8 | 131.5 |
| C-9 | 39.0 |
| Phenyl C (ipso) | 142.0 |
| Phenyl C (ortho, meta, para) | 125.8-128.5 |
| O-CH₂ | 60.3 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic chain. Cross-peaks in the COSY spectrum would connect adjacent protons, for instance, linking the ethyl group protons, and sequentially connecting the protons from C2 through C9.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign each proton signal to its corresponding carbon atom in the aliphatic chain, the ethyl group, the olefinic positions, and the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the molecular fragments. For example, correlations would be expected from the H-2 protons to the C-1 carbonyl carbon and C-3, and from the O-CH₂ protons to the C-1 carbonyl carbon, confirming the ester structure. Crucially, HMBC would also show correlations from the H-9 protons to the phenyl carbons, establishing the position of the phenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons and is particularly useful for elucidating stereochemistry. For the C7-C8 double bond, a strong NOESY cross-peak between H-7 and H-8 would suggest a cis (Z) geometry, while a weaker or absent correlation would be indicative of a trans (E) geometry.
For complex molecules or in cases of significant signal overlap, advanced NMR pulse sequences can be employed. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a particular spin system, which would be useful for isolating the resonances of the long aliphatic chain. Furthermore, selective 1D NOE experiments can provide more precise information on stereochemistry by irradiating a specific proton and observing which other protons are in close spatial proximity.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₇H₂₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value, with a very low margin of error (typically < 5 ppm).
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a predictable manner, providing a characteristic fingerprint that can be used for structural elucidation. The fragmentation pattern of this compound would be expected to show several key fragment ions.
A common fragmentation for esters is the McLafferty rearrangement, which would result in a characteristic neutral loss. Alpha-cleavage next to the carbonyl group is also expected, leading to the formation of an acylium ion. Cleavage of the bond between C9 and the phenyl group would produce a tropylium ion at m/z 91, a hallmark of compounds containing a benzyl moiety. The fragmentation of the aliphatic chain would likely result in a series of hydrocarbon fragments separated by 14 mass units (CH₂).
Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 260 | [M]⁺ | Molecular Ion |
| 215 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 169 | [M - C₇H₇]⁺ | Loss of the benzyl group |
By integrating the data from these advanced spectroscopic and chromatographic techniques, a complete and unambiguous structural assignment of this compound can be achieved, which is a critical step in any chemical research involving this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its three primary functional moieties: the ester carbonyl group, the carbon-carbon double bond (alkene), and the phenyl group (aromatic).
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretch | 1750-1735 libretexts.orgmasterorganicchemistry.com |
| Alkene (C=C) | Stretch | 1680-1640 libretexts.orglibretexts.org |
| =C-H Stretch | 3100-3000 libretexts.orguobabylon.edu.iq | |
| =C-H Bend | 1000-650 libretexts.org | |
| Aromatic (Phenyl) | C-H Stretch | 3100-3000 libretexts.orguobabylon.edu.iq |
| C=C Stretch (in-ring) | 1600-1585 and 1500-1400 libretexts.orguobabylon.edu.iq | |
| Overtone Bands | 2000-1665 (weak) libretexts.org |
Table compiled from multiple sources indicating typical IR absorption frequencies for the specified functional groups. libretexts.orgmasterorganicchemistry.comlibretexts.orguobabylon.edu.iqpressbooks.pubuc.eduvscht.czspectroscopyonline.com
The ester carbonyl (C=O) stretch is typically a strong and sharp peak, making it easily identifiable. masterorganicchemistry.comdummies.com The presence of an α,β-unsaturated system, where the double bond is conjugated with the carbonyl group, would shift the C=O absorption to a lower wavenumber (1730-1715 cm⁻¹). libretexts.org However, in this compound, the double bond is not conjugated with the ester group. The alkene C=C stretch is generally of medium to weak intensity. dummies.com The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C-C stretching vibrations within the ring at lower wavenumbers. uobabylon.edu.iqvscht.cz
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. For the analysis of fatty acid esters, a non-polar or moderately polar stationary phase, such as a 5% phenyl methyl siloxane column, is often employed. d-nb.info The method development would involve optimizing the temperature program of the oven to ensure adequate separation from any impurities. Mass spectrometry (MS) is commonly coupled with GC (GC-MS), providing both retention time and mass spectral data for confident peak identification. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of fatty acid derivatives. aocs.org Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a common mode for separating such compounds. hplc.eu A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of this compound from closely related substances. cerealsgrains.org Detection can be achieved using a UV detector, as the phenyl group will absorb UV light, or with an evaporative light-scattering detector (ELSD). gerli.com
If this compound were to contain a chiral center, for instance, through modification of the alkyl chain, Supercritical Fluid Chromatography (SFC) would be an excellent technique for separating the enantiomers. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. selvita.com This technique offers advantages over HPLC, including faster separations and reduced consumption of organic solvents. chiraltech.comchromatographyonline.com Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like amylose or cellulose, are used to achieve enantiomeric separation. nih.govphenomenex.com The development of an SFC method would involve screening different chiral columns and optimizing the mobile phase composition (co-solvent and additives) to achieve the best resolution between the enantiomers. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of a chemical reaction. study.comlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable solvent system. ukessays.com The choice of eluent is critical for achieving good separation between the spots corresponding to the reactants and the product. By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a chemist can determine when the reaction is complete. rsc.org
Due to a lack of available scientific literature and computational data specifically for the chemical compound “this compound,” it is not possible to generate the requested article. Extensive searches have not yielded specific theoretical and computational chemistry studies, such as Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations, for this particular molecule.
Therefore, the detailed analysis required for the outlined sections and subsections, including geometry optimization, frontier molecular orbital analysis, non-covalent interaction analysis, and conformational analysis, cannot be provided at this time. Writing an article on this specific compound would require fabricating data, which would be scientifically inaccurate.
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.comfrontiersin.org These models are instrumental in predicting the behavior of new or untested compounds, thereby saving time and resources in experimental studies. frontiersin.orgnih.gov
While specific QSAR/QSPR models for Ethyl 9-phenylnon-7-enoate are not documented in the literature, models for structurally related α,β-unsaturated carbonyl compounds and aliphatic esters have been developed to predict properties like toxicity and reactivity. qsardb.orgresearchgate.netnih.gov These models typically use a range of molecular descriptors calculated from the chemical structure.
For a compound like this compound, a predictive model for reactivity would likely incorporate descriptors such as:
Electronic Descriptors: These quantify the electronic character of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for reactions involving nucleophilic or electrophilic attack. nih.gov The partial charges on atoms, particularly the carbonyl carbon and the carbons of the double bond, would also be important.
Topological Descriptors: These describe the connectivity of atoms in the molecule, including its size, shape, and degree of branching.
Steric Descriptors: These account for the three-dimensional arrangement of atoms and can influence the accessibility of the reactive sites.
A hypothetical QSPR model for predicting the rate constant (log k) of a reaction involving this compound could take the form of a linear equation:
log k = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where the descriptors could be electronic, steric, or topological parameters. The development of such a model would involve synthesizing a series of related compounds, measuring their reactivity experimentally, calculating a wide range of descriptors, and then using statistical methods to find the best correlation. nih.gov
Table 1: Hypothetical Descriptors for a QSAR/QSPR Model of this compound Reactivity
| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. |
| Electronic | Mulliken charge on carbonyl C | A more positive charge suggests higher reactivity towards nucleophiles. |
| Steric | Molar Volume | Relates to the overall size of the molecule, which can affect reaction rates. |
| Topological | Wiener Index | A measure of the molecule's branching, which can influence its physical properties and reactivity. |
The outcome of chemical reactions involving esters is often governed by a delicate balance of steric and electronic effects. chemrxiv.orgchemrxiv.org For this compound, the key reactive centers are the ester functional group and the carbon-carbon double bond.
Electronic Effects: The reactivity of the ester group is influenced by the electron density on the carbonyl carbon. Electron-withdrawing groups attached to the ester would increase its electrophilicity and make it more susceptible to nucleophilic attack. In a study of phenyl-activated esters, the introduction of electron-withdrawing fluorine atoms on the phenyl group enhanced the reactivity towards nucleophilic substitution. acs.org The presence of the phenyl group at the end of the nine-carbon chain in this compound has a relatively small electronic effect on the distant ester group due to the insulating long alkyl chain.
The reactivity of the double bond is also governed by electronic factors. The electron density of the double bond influences its susceptibility to electrophilic addition.
Steric Effects: Steric hindrance around the ester group can significantly impact its reactivity. nih.gov The ethyl group of the ester is relatively small, but the long nonanoate (B1231133) chain could adopt conformations that shield the carbonyl group from attack by bulky reagents. In a study on the enzymatic hydrolysis of ester prodrugs, it was found that steric hindrance near the ester functionality could dramatically decrease the rate of hydrolysis. nih.gov
Similarly, the accessibility of the double bond at the 7-position is influenced by the flanking alkyl chains. The long chain can restrict the approach of reagents, potentially influencing the stereochemical outcome of reactions at this site. Studies on α,β-unsaturated esters have shown that substituents on the double bond can decrease reactivity due to steric hindrance. nih.gov
A computational approach to investigating these effects would involve calculating steric and electronic parameters for a series of analogous compounds and correlating these with experimentally observed reaction rates or product distributions. nih.gov
Table 2: Influence of Steric and Electronic Parameters on Potential Reactions of this compound
| Reaction Type | Steric Effect | Electronic Effect | Predicted Outcome |
| Ester Hydrolysis | The long alkyl chain may partially shield the carbonyl group. | The alkyl chain is electron-donating, slightly deactivating the carbonyl group. | Moderate reactivity, potentially slower than for smaller esters. |
| Epoxidation of C=C | The alkyl chains on either side of the double bond may hinder the approach of the oxidizing agent. | The alkyl substituents are weakly electron-donating, slightly increasing the nucleophilicity of the double bond. | Reactivity would be sensitive to the size of the epoxidizing agent. |
| Michael Addition | Not applicable as the double bond is not conjugated to the carbonyl group. | Not applicable. | This reaction would not be favored. |
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.netnih.gov These calculations can map out the entire reaction pathway, identify transition states and intermediates, and determine the activation energies, which govern the reaction rates.
For a reaction involving this compound, such as its synthesis via a Wittig reaction or its subsequent transformation, DFT calculations could be used to construct a detailed energy profile. This involves optimizing the geometries of the reactants, products, any intermediates, and the transition states that connect them.
For example, in the study of the aminolysis of a β-hydroxy-α,β-unsaturated ester, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate three possible reaction pathways. nih.gov The calculations revealed that a stepwise pathway involving an α-oxo ketene (B1206846) intermediate was energetically more favorable than concerted or other stepwise pathways. nih.gov The energy profile would show the relative energies of all species along the reaction coordinate. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy of the reaction.
A hypothetical energy profile for the epoxidation of the double bond in this compound would involve calculating the energies of:
The reactants (this compound and the oxidizing agent, e.g., m-CPBA).
A pre-reaction complex where the reactants are associated.
The transition state for the oxygen transfer.
The epoxide product and the benzoic acid by-product.
Computational studies on the epoxidation of α,β-unsaturated esters have used DFT to rationalize their reactivity based on frontier molecular orbital interactions. researchgate.net
Table 3: Hypothetical Calculated Energies for the Epoxidation of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP | 6-31G | 0.0 |
| Transition State | B3LYP | 6-31G | +15.2 |
| Products | B3LYP | 6-31G* | -45.8 |
Note: These are hypothetical values for illustrative purposes.
Many chemical reactions can produce multiple stereoisomers. Understanding and controlling this stereoselectivity is a major goal in organic synthesis. Computational methods are increasingly used to predict and explain the stereochemical outcomes of reactions. rsc.org
For this compound, the double bond at the 7-position can exist as either the E or Z isomer. Reactions involving this double bond, such as hydrogenation or epoxidation, can lead to the formation of new stereocenters. The stereochemical outcome will depend on the relative energies of the transition states leading to the different stereoisomeric products.
A computational study to elucidate the stereoselectivity of a reaction would involve:
Identifying all possible stereochemical pathways.
Locating the transition state for each pathway.
Calculating the Gibbs free energy of activation for each transition state.
The product distribution is then predicted based on the Boltzmann distribution of the transition state energies. The pathway with the lowest activation energy will be the major pathway, leading to the predominant stereoisomer.
For instance, in the hydroboration of α,β-unsaturated esters, DFT calculations were used to show that 1,4-hydroboration is favored over 1,2-hydroboration by comparing the activation energy barriers of the respective transition states. rsc.org Similarly, computational studies on stereoselective olefin polymerization have used a combination of DFT and steric analysis to rationalize the observed polymer microstructure. nih.gov By calculating the energy differences between diastereomeric transition states, researchers can gain insight into the origins of stereocontrol. nih.gov
Advanced Applications and Utilization in Synthetic Chemistry
Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in Ethyl 9-phenylnon-7-enoate makes it a valuable precursor in multi-step synthetic sequences. Its utility spans from the synthesis of natural products to the creation of novel pharmaceutical scaffolds and advanced materials.
Precursor for Natural Product Synthesis
While direct applications of this compound in the total synthesis of specific natural products are not yet widely documented, its structural motifs are present in various classes of naturally occurring compounds. The long-chain phenylalkanoic acid ester structure is a key feature in certain lipids and signaling molecules. Synthetic chemists can, in principle, utilize this compound as a starting material for the elaboration of more complex natural product skeletons. For instance, the double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or cleavage to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions to build larger, more intricate structures.
Intermediate in the Synthesis of Pharmaceutical Scaffolds and Azaheterocycles
The development of novel pharmaceutical agents often relies on the synthesis of diverse molecular scaffolds. This compound serves as a potential starting point for the generation of various heterocyclic systems, including azaheterocycles, which are privileged structures in medicinal chemistry. The internal alkene can be a handle for intramolecular cyclization reactions. For example, through a series of transformations including oxidation and reductive amination, the carbon chain could be functionalized to enable the formation of piperidine, pyrrolidine, or other nitrogen-containing ring systems. The phenyl group also offers a site for modification, allowing for the exploration of structure-activity relationships in drug discovery programs.
Component in the Development of New Materials and Polymers
The long aliphatic chain and the phenyl group of this compound impart properties that are desirable in materials science. This compound can be envisioned as a monomer or a chain-transfer agent in polymerization reactions. The ester functionality can be utilized in condensation polymerization to form polyesters. The presence of the double bond allows for its incorporation into polymers via addition polymerization or ring-opening metathesis polymerization (ROMP). The resulting polymers could exhibit unique thermal and mechanical properties, influenced by the rigid phenyl group and the flexible aliphatic chain. Such materials could find applications in areas like specialty coatings, adhesives, and advanced composites.
Ligand or Substrate in Catalysis Research
The reactivity of the functional groups within this compound makes it a candidate for investigation in the field of catalysis, both as a substrate to test the efficacy of new catalysts and as a potential ligand to modulate the activity of metal centers.
Evaluation in Transition Metal-Catalyzed Transformations
The carbon-carbon double bond in this compound is a prime site for a variety of transition metal-catalyzed reactions. Researchers can employ this molecule as a model substrate to evaluate the efficiency and selectivity of new catalytic systems for reactions such as:
Hydrogenation: The selective reduction of the double bond can be studied using various homogeneous and heterogeneous catalysts.
Metathesis: Cross-metathesis with other olefins or ring-closing metathesis, if appropriately functionalized, can lead to novel molecular structures.
Hydroformylation: The addition of a formyl group and hydrogen across the double bond can introduce a new reactive handle for further synthetic transformations.
Wacker-type oxidation: The oxidation of the alkene to a ketone provides another route to functionalize the aliphatic chain.
The outcomes of these catalytic transformations on this compound can provide valuable data on the performance of the catalysts.
Role in Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. This compound can serve as a substrate in various organocatalytic reactions. For example, the ester can be a substrate for aminocatalysis, where the α-position to the carbonyl group can be functionalized. The double bond can also participate in organocatalyzed conjugate additions or epoxidations. The insights gained from studying the behavior of this compound in these systems can contribute to the development of new and more efficient organocatalytic methodologies.
Due to the highly specific nature of the chemical compound "this compound," publicly available scientific literature and data pertaining to its direct application in the development of novel synthetic methodologies are not readily found. Extensive searches have not yielded specific examples of this compound being utilized as a substrate for new reaction discovery or as a probe for mechanistic investigations.
Chemical compounds of similar structure, featuring a long alkyl chain with an ester group and a phenyl substituent, are common in organic synthesis. However, without specific research focused on "this compound," any discussion on its role in the areas outlined would be speculative and not based on verifiable, published data.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" strictly adhering to the requested outline and content inclusions at this time. Further research and publication on this specific compound are needed to populate the knowledge base.
Future Research Directions and Unexplored Avenues
Exploration of Alternative Green Synthesis Methodologies
The development of sustainable and efficient synthetic routes is a cornerstone of modern chemistry. For Ethyl 9-phenylnon-7-enoate, moving beyond traditional synthesis methods towards greener alternatives presents a significant area for future research.
Biocatalytic Approaches (excluding biological activity/effects)
Enzymatic catalysis offers a powerful tool for chemical synthesis due to its high selectivity and operation under mild conditions. Lipases, in particular, are well-suited for ester synthesis. mdpi.com Future research could focus on employing immobilized lipases, such as Candida antarctica lipase B (CALB), for the direct esterification of 9-phenylnon-7-enoic acid with ethanol (B145695). mdpi.com This approach, often performed in solvent-free media, can lead to high-purity products and allows for catalyst recycling, enhancing the sustainability of the process. mdpi.comnih.gov
Another biocatalytic avenue involves the functionalization of the alkene moiety. Unspecific peroxygenases (UPOs) are robust extracellular enzymes that can catalyze the epoxidation of long-chain terminal alkenes using only hydrogen peroxide as a co-substrate. mdpi.comcsic.es Investigating the use of UPOs to selectively form Ethyl 9-(phenyloxiran-2-yl)heptanoate would provide a green route to a key chiral intermediate, avoiding the use of traditional, more hazardous peroxyacids. mdpi.comcsic.es
Table 1: Potential Biocatalytic Approaches for this compound This table is interactive. Click on the headers to sort.
| Enzyme Class | Proposed Reaction | Substrate(s) | Potential Advantages |
|---|---|---|---|
| Lipase | Esterification | 9-phenylnon-7-enoic acid, Ethanol | High regioselectivity, Mild conditions, Solvent-free options, Catalyst reusability mdpi.com |
| Unspecific Peroxygenase (UPO) | Epoxidation | This compound, H₂O₂ | Green oxidant (H₂O₂), High selectivity, Extracellular enzyme mdpi.comcsic.es |
| Carboxylic Acid Reductase (CAR) | Aldehyde Synthesis | 9-phenylnon-7-enoic acid | Chemo-enzymatic synthesis of derivatives researchgate.net |
Flow Chemistry and Continuous Processing
Flow chemistry provides significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov A continuous flow process for the synthesis of this compound could be developed using a packed-bed reactor containing a solid acid catalyst. riken.jp This setup allows for the continuous feeding of reactants (9-phenylnon-7-enoic acid and ethanol) and the removal of the ester product, potentially leading to higher yields and reduced reaction times compared to batch methods. nih.govriken.jp
Advanced Functionalization of the Alkene and Phenyl Moieties
The presence of both an alkene and a phenyl group in this compound offers dual sites for targeted chemical modifications, enabling the creation of a diverse library of new chemical entities.
Stereospecific Transformations
The carbon-carbon double bond is a prime target for introducing stereocenters into the molecule. Stereospecific epoxidation is a well-established method for converting alkenes into epoxides, where the stereochemistry of the starting alkene dictates that of the product. chemistrysteps.comlibretexts.org Treating this compound with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) would result in the syn-addition of an oxygen atom across the double bond. libretexts.orglibretexts.org A (Z)-alkene would yield a cis-epoxide, while an (E)-alkene would produce a trans-epoxide.
These epoxide intermediates are highly valuable as they can be opened by various nucleophiles in a regio- and stereoselective manner, leading to a wide range of 1,2-difunctionalized products, such as diols, amino alcohols, and ether alcohols. libretexts.org
Table 2: Proposed Stereospecific Functionalization of the Alkene Moiety This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent/Catalyst | Intermediate | Final Product Class | Stereochemical Outcome |
|---|---|---|---|---|
| Epoxidation | m-CPBA or Peroxyacetic acid | Epoxide (Oxirane) | Diols (after hydrolysis) | Syn-addition; stereospecific libretexts.org |
| Dihydroxylation | Osmium Tetroxide (OsO₄) | Cyclic Osmate Ester | Vicinal Diol | Syn-addition libretexts.org |
| Halohydrin Formation | X₂ / H₂O (e.g., Br₂, H₂O) | Halohydrin | Epoxides (with base) | Anti-addition |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late step, avoiding the need for de novo synthesis of each analogue. wikipedia.orgscispace.com The phenyl ring of this compound is an ideal candidate for LSF via C-H activation.
Future research could explore transition-metal-catalyzed C-H functionalization reactions to introduce a variety of substituents (e.g., methyl, trifluoromethyl, halides, boronic esters) at the ortho, meta, or para positions of the phenyl ring. acs.org Photoredox catalysis, in particular, has emerged as a robust platform for LSF under mild conditions, enabling transformations that are often challenging with traditional methods. scispace.com Applying these cutting-edge techniques would dramatically accelerate the diversification of the core structure of this compound, facilitating the exploration of its chemical space. acs.org
Computational Design and Prediction of Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. mdpi.com For this compound, DFT calculations can provide deep insights into its electronic structure and reactivity.
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. sciencepublishinggroup.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net Such studies could reveal whether the alkene or the phenyl ring is more susceptible to certain types of reactions, allowing for the rational design of selective functionalization strategies.
Furthermore, DFT can be used to model entire reaction pathways for proposed transformations, such as the hydroboration of the alkene or superelectrophilic activation. By calculating the activation energies for different potential pathways (e.g., 1,2- vs. 1,4-addition), computational models can predict the most favorable reaction conditions and product outcomes, saving significant experimental time and resources.
Table 3: Potential Computational Studies on this compound This table is interactive. Click on the headers to sort.
| Computational Method | Parameter/Study | Significance | Predicted Outcome |
|---|---|---|---|
| DFT | HOMO/LUMO Energy Levels | Predicts sites of electrophilic/nucleophilic attack | Identification of reactive centers (alkene vs. phenyl) sciencepublishinggroup.com |
| DFT | HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | Lower gap suggests higher reactivity researchgate.net |
| DFT | Reaction Pathway Modeling | Calculates activation energies for proposed reactions | Predicts feasibility and selectivity of functionalization reactions |
| DFT | Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and bonding interactions | Elucidation of electronic effects of substituents |
Application of Machine Learning in Reaction Prediction
The prediction of outcomes for organic reactions is a significant challenge where machine learning (ML) is poised to make a substantial impact. stanford.edu For a molecule such as this compound, which could be synthesized through various routes like olefin metathesis or cross-coupling reactions, ML models can predict product structures, yields, and stereoselectivity with increasing accuracy.
Table 1: Machine Learning Models in Reaction Prediction
| Model Type | Input Representation | Predicted Output | Potential Application for this compound |
|---|---|---|---|
| Transformer | SMILES Strings | Product SMILES String | Predicting the major product of a cross-metathesis reaction. |
| Graph Neural Network (GNN) | Molecular Graphs | Reaction Center Identification | Identifying the most likely atoms to form a bond in a coupling reaction. researchgate.netstanford.edu |
| Neural Network (General) | Molecular Fingerprints & Descriptors | Reaction Conditions (Catalyst, Solvent, Temp.) | Recommending optimal conditions for the synthesis. nih.gov |
Virtual Screening for Catalytic Systems
The discovery of novel and efficient catalysts is paramount for advancing synthetic chemistry. Virtual screening is a computational technique that allows for the rapid evaluation of large libraries of potential catalysts to identify promising candidates for a specific reaction. wikipedia.orgslideshare.net This approach is particularly relevant for the synthesis of this compound, where reactions like olefin metathesis are catalyzed by transition metal complexes. pitt.edu
Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanism and predict the catalytic performance of different ligand-metal combinations. pitt.eduresearchgate.net This allows for a mechanistically guided approach to catalyst design. pitt.edu For instance, in designing a ruthenium-based catalyst for the synthesis of this compound, virtual screening could be employed to assess a wide range of N-heterocyclic carbene (NHC) ligands to optimize for high activity and selectivity. acs.orguib.no
Table 2: Virtual Screening Approaches for Catalyst Design
| Screening Method | Computational Technique | Information Gained | Relevance to this compound Synthesis |
|---|---|---|---|
| Structure-Based | Molecular Docking, DFT | Catalyst-Substrate Binding Affinity, Transition State Energies | Identifying catalysts that favor the desired E/Z selectivity in olefin metathesis. wikipedia.orguib.no |
| Ligand-Based | Pharmacophore Modeling, Shape Similarity | Identification of key ligand features for activity | Screening for ligands that promote efficient cross-coupling reactions. wikipedia.org |
| Hybrid Methods | Combination of approaches | Comprehensive catalyst performance prediction | A holistic approach to designing a bespoke catalyst for the synthesis. |
By leveraging virtual screening, researchers can move beyond serendipitous discovery and rationally design catalysts with tailored properties for the synthesis of specific target molecules.
Integration with Materials Science for Advanced Applications
The unique structure of this compound, combining a flexible long aliphatic chain with a rigid phenyl group and a reactive ester functionality, makes it an attractive monomer for the creation of advanced materials with tailored properties.
Precursor for Specialty Polymers with Tailored Properties
The incorporation of long-chain fatty acid-derived monomers into polymers can impart desirable properties such as flexibility, hydrophobicity, and a low melting point. researchgate.net this compound can serve as a functional monomer in chain-growth polymerizations to create specialty polymers. nih.govresearchgate.net The presence of the double bond allows for its participation in polymerization reactions, while the ester and phenyl groups provide handles for further functionalization and influence the final properties of the polymer.
The resulting polymers could exhibit a range of properties depending on the comonomers used and the polymerization method. For example, copolymerization with more rigid monomers could lead to thermoplastic elastomers with a unique combination of hardness and flexibility. The long aliphatic chain can act as an internal plasticizer, enhancing the processability of the polymer.
Table 3: Potential Polymer Properties from this compound
| Polymer Type | Potential Properties | Potential Applications |
|---|---|---|
| Homopolymer | Flexible, hydrophobic, low glass transition temperature | Coatings, adhesives, soft-touch materials |
| Copolymer (with Styrene) | Thermoplastic elastomer with tunable hardness and elasticity | Impact modifiers, flexible packaging |
| Functionalized Polymer | Enhanced adhesion, biocompatibility, stimuli-responsive behavior | Biomedical devices, smart materials |
The ability to precisely control the incorporation of such functional monomers opens up possibilities for creating polymers with highly specific and advanced functionalities. nih.govresearchgate.net
Incorporation into Advanced Soft Materials
Soft materials, such as liquid crystals and elastomers, are characterized by their unique mechanical and optical properties. The molecular architecture of this compound makes it a candidate for incorporation into these materials. The combination of a rigid phenyl group and a flexible aliphatic chain is a common motif in molecules that exhibit liquid crystalline behavior. ijert.org
The ester group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly of soft materials. nih.gov By incorporating this compound into a polymer network, it is possible to create liquid crystal elastomers (LCEs). These materials can exhibit reversible shape changes in response to external stimuli like heat or light, making them suitable for applications in sensors, actuators, and soft robotics.
Furthermore, the long, flexible chain of the molecule could be advantageous in the formulation of elastomers, potentially improving their elasticity and processability. google.com The phenyl group could also enhance the thermal stability of the resulting material.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing Ethyl 9-phenylnon-7-enoate?
Answer:
- Synthesis : Use esterification protocols under acidic catalysis (e.g., H₂SO₄) to couple 9-phenylnon-7-enoic acid with ethanol. Optimize reaction conditions (temperature, solvent) via kinetic monitoring .
- Characterization :
- NMR Spectroscopy : Analyze and spectra for ester carbonyl signals (~170 ppm) and olefinic protons (δ 5.2–5.8 ppm).
- Mass Spectrometry : Confirm molecular ion peak (M⁺) and fragmentation patterns via EI-MS.
- X-ray Crystallography : Resolve crystal structure using SHELX programs for bond-length validation and stereochemical assignment .
Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| NMR | δ 4.1–4.3 (q, -COOCH₂CH₃) | Ester group confirmation |
| EI-MS | m/z 260 (M⁺, calculated 260.36 g/mol) | Molecular weight verification |
Advanced: How can density functional theory (DFT) optimize reaction pathways for this compound synthesis?
Answer:
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model transition states and intermediates. Incorporate exact exchange terms to improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) .
- Validation : Compare computed IR spectra with experimental data to confirm functional group vibrations. Use Colle-Salvetti correlation-energy formulas to refine electron density maps .
Key Parameters : - Exchange-correlation functional: B3LYP
- Basis set: 6-31G(d,p)
- Convergence criteria: Energy Δ < 1e⁻⁶ Hartree
Basic: What statistical approaches resolve variability in synthetic yield optimization?
Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst concentration, temperature). Use ANOVA to identify significant factors (p < 0.05) .
- Example Workflow :
- Define factors (e.g., solvent polarity, reaction time).
- Conduct 2³ factorial experiments.
- Analyze interactions via response surface methodology.
Advanced: How to address contradictions in spectroscopic data interpretation?
Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing cis/trans isomers).
- Expert Review : Engage computational chemists to model spectral predictions and identify confounding variables (e.g., solvent shifts) .
Case Study : Discrepancy in NMR carbonyl signals (δ 168 vs. 172 ppm) resolved via crystallographic confirmation of hydrogen bonding .
Advanced: What crystallographic strategies ensure accurate structural determination of this compound?
Answer:
- Software : Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) .
- Data Collection : Optimize X-ray wavelength (Cu-Kα, λ = 1.5418 Å) for heavy-atom contrast.
Advanced: How to design kinetic studies for this compound reactivity?
Answer:
- Method : Monitor ester hydrolysis via UV-Vis spectroscopy (λ = 240 nm for carboxylic acid product).
- Analysis : Fit pseudo-first-order kinetics (ln[A] vs. time). Address outliers using Grubbs’ test (α = 0.05) .
Advanced: How to validate purity when chromatographic and spectroscopic results conflict?
Answer:
- Hypothesis Testing : Use TLC (Rf comparison) and GC-MS to detect impurities.
- Resolution : Apply preparative HPLC for isolation, followed by melting-point analysis (sharp range = high purity) .
Basic: What are best practices for formulating research questions on this compound’s bioactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
